(S)-Naproxen Iso-acyl-beta-D-glucuronide is a significant metabolite of the non-steroidal anti-inflammatory drug Naproxen, widely used for its analgesic and anti-inflammatory properties. This compound is classified as an acyl glucuronide, which is formed through the conjugation of Naproxen with glucuronic acid. The iso-acyl form indicates a specific structural variation that may influence its pharmacokinetic and pharmacodynamic properties.
(S)-Naproxen Iso-acyl-beta-D-glucuronide is synthesized in the human body as a result of the metabolism of Naproxen, primarily in the liver. It falls under the category of metabolites and specifically as an acyl glucuronide, which are known for their role in drug metabolism and elimination. The compound has a molecular formula of and a molecular weight of 406.38 g/mol, with a CAS number of 219476-92-3 .
The synthesis of (S)-Naproxen Iso-acyl-beta-D-glucuronide typically involves enzymatic reactions facilitated by UDP-glucuronosyltransferases (UGTs). These enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to the hydroxyl group of Naproxen, leading to the formation of the glucuronide conjugate.
Kinetic studies have demonstrated that various factors, such as pH and solvent composition, can significantly affect the rate of acyl migration and hydrolysis of this metabolite. For instance, research indicates that in a potassium phosphate buffer at pH 7.4, specific rate constants for hydrolysis were determined, highlighting the dynamic nature of this compound in biological systems .
(S)-Naproxen Iso-acyl-beta-D-glucuronide undergoes various chemical reactions, primarily hydrolysis and acyl migration. Hydrolysis leads to the formation of free Naproxen and glucuronic acid, while acyl migration can result in different isomeric forms that may exhibit varying biological activities.
Experimental studies have shown that acyl-migrated isomers can bind to proteins, potentially leading to drug toxicity issues . The kinetics of these reactions have been extensively studied using high-performance liquid chromatography coupled with nuclear magnetic resonance techniques to understand their stability and reactivity profiles.
Studies suggest that acyl glucuronides can interact with various enzymes, including cytochrome P450 enzymes, although (S)-Naproxen Iso-acyl-beta-D-glucuronide does not appear to significantly inhibit these pathways . Its role as an active metabolite underscores the importance of understanding its pharmacokinetics for effective therapeutic use.
Relevant studies indicate that variations in solvent composition can significantly affect reaction kinetics, with solvents like deuterium oxide or acetonitrile altering degradation rates by up to 80% .
(S)-Naproxen Iso-acyl-beta-D-glucuronide serves critical roles in pharmacokinetic studies as a marker for Naproxen metabolism. Its analysis is essential for understanding drug interactions, potential toxicities associated with acyl glucuronides, and optimizing therapeutic regimens involving non-steroidal anti-inflammatory drugs.
Moreover, it is utilized in bioanalytical methods for quantifying drug levels in biological matrices, supporting both clinical research and regulatory assessments . The compound's characterization contributes to broader insights into drug metabolism pathways and their implications for patient safety and efficacy.
(S)-Naproxen undergoes extensive Phase II metabolism via glucuronidation, forming its principal metabolite, (S)-Naproxen Iso-acyl-β-D-glucuronide (CAS 219476-92-3). This pathway accounts for ~60% of total naproxen clearance in humans, positioning acyl glucuronidation as the dominant elimination mechanism [2] [4]. The reaction involves covalent linkage of glucuronic acid (from UDP-glucuronic acid, UDPGA) to the carboxylic acid group of naproxen, forming an ester bond (Figure 1). This process enhances the metabolite’s hydrophilicity, facilitating renal excretion [8]. Minor pathways include cytochrome P450-mediated demethylation to desmethylnaproxen, which undergoes subsequent glucuronidation at phenolic or carboxylic acid sites [4].
Table 1: Metabolic Routes of Naproxen in Humans
Metabolic Pathway | Primary Metabolite | Contribution to Clearance |
---|---|---|
Acyl glucuronidation | (S)-Naproxen Iso-acyl-β-D-glucuronide | ~60% |
O-Demethylation | Desmethylnaproxen | ~30-40% |
Renal excretion (unchanged) | Naproxen | Negligible (<5%) |
Human UDP-glucuronosyltransferases (UGTs) demonstrate isoform-specific activity toward naproxen. Systematic screening of recombinant UGTs revealed that UGT2B7 is the primary hepatic enzyme responsible for (S)-naproxen acyl glucuronide formation, with kinetic parameters aligning closely with human liver microsomal data [2] [3]. Extrahepatic UGTs (1A7, 1A8, 1A10) also catalyze this reaction but contribute minimally to systemic clearance due to tissue-specific expression [4] [7]. Notably, desmethylnaproxen glucuronidation involves multiple isoforms:
Fluconazole (a UGT2B7-selective inhibitor) suppresses >80% of hepatic naproxen glucuronidation, confirming this isoform’s dominance [2].
Table 2: UGT Isoforms Catalyzing Naproxen and Desmethylnaproxen Glucuronidation
Substrate | Glucuronide Type | Key UGT Isoforms | Tissue Localization |
---|---|---|---|
Naproxen | Acyl (Iso-acyl-β-D-glucuronide) | UGT2B7 (primary), 1A1, 1A3, 1A6, 1A7, 1A8, 1A9, 1A10 | Liver (UGT2B7), GI tract (UGT1A7/8/10) |
Desmethylnaproxen | Acyl | UGT1A1, 1A3, 1A6, 1A7, 1A9, 1A10, 2B7 | Liver, GI tract |
Desmethylnaproxen | Phenolic | UGT1A1, 1A7, 1A9, 1A10 | Liver, GI tract |
Kinetic profiling of recombinant UGT2B7 revealed classic Michaelis-Menten behavior for naproxen conjugation, with an apparent Km = 72 ± 11 µM and Vmax = 4.8 nmol/min/mg protein [2] [4]. This Km closely matches the high-affinity component observed in human liver microsomes (Km = 29 ± 13 µM), confirming UGT2B7’s role as the high-affinity enzyme. Naproxen glucuronidation kinetics exhibit three key characteristics:
Table 3: Kinetic Parameters for Naproxen Glucuronidation
Enzyme Source | Km (High-Affinity) (µM) | Km (Low-Affinity) (µM) | Vmax (nmol/min/mg) | Inhibition by Fluconazole |
---|---|---|---|---|
Human Liver Microsomes | 29 ± 13 | 473 ± 108 | 1.2 ± 0.4 (HLM) | >80% |
Recombinant UGT2B7 | 72 ± 11 | Not observed | 4.8 ± 0.9 | >90% |
Recombinant UGT1A9 | 210 ± 45 | Not observed | 1.1 ± 0.3 | <10% |
Human liver microsomes exhibit biphasic kinetics for naproxen acyl glucuronidation, best described by a two-enzyme Michaelis-Menten model:
The high-affinity phase aligns with therapeutic plasma concentrations of naproxen (30–120 µM), indicating its physiological relevance during standard dosing. The low-affinity phase may represent contributions from non-UGT2B7 enzymes (e.g., UGT1A3, 1A9) or allosteric regulation. This biphasic behavior explains the nonlinear clearance observed at supratherapeutic naproxen concentrations (>200 µM) [4]. Potential mechanisms include:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0